molecular formula C6Cl9N3 B1294688 2,4,6-Tris(trichloromethyl)-1,3,5-triazine CAS No. 6542-67-2

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Cat. No.: B1294688
CAS No.: 6542-67-2
M. Wt: 433.1 g/mol
InChI Key: DXUMYHZTYVPBEZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of three trichloromethyl groups attached to a triazine ring

Scientific Research Applications

2,4,6-Tris(trichloromethyl)-1,3,5-triazine has several applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . The compound acts as a radical, interacting with these targets to influence their performance in various applications .

Mode of Action

This compound interacts with its targets by controlling the intramolecular charge transfer and near-infrared photothermal conversion . This is achieved through donor engineering, which involves incorporating different quantities of diphenylamine (DPA) units into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ICT interactions and the photothermal conversion performance . The compound’s action on these pathways results in changes in absorption maxima and photoluminescence (PL) quantum yields in cyclohexane solutions .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the ICT interactions and photothermal conversion performance . Specifically, the compound can cause shifts in absorption maxima and changes in PL quantum yields . These effects contribute to the compound’s photothermal conversion efficiencies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cyclohexane solutions can affect the compound’s absorption maxima and PL quantum yields . Additionally, the compound’s action may be influenced by the presence of other molecules, such as DPA units .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine typically involves the cyclotrimerization of trichloroacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine ring structure. The process may involve the use of gaseous hydrogen chloride to facilitate the cyclotrimerization reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The trichloromethyl groups can be hydrolyzed to form corresponding alcohols or acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Comparison with Similar Compounds

Uniqueness: 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is unique due to its triazine ring structure and the presence of three trichloromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90215727
Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Molecular Weight

433.1 g/mol
Source PubChem
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CAS No.

6542-67-2
Record name 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name Acetonitrile, trimer
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)
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Synthesis routes and methods

Procedure details

Aluminum bromide (0.5 g, 0.0019 mol) was added to a solution of the compound 5a (4.4 g, 0.019 mol) obtained in the above (1) dissolved in trichloroacetonitrile (43 g, 0.298 mol). Dry hydrogen chloride gas was passed through the reaction mixture at −10° C. for 2 hours. Then, the mixture was stirred at room temperature for one day. Trichloroacetonitrile was removed under reduced pressure. The residue was purified by a column (hexane/ethyl acetate=9/1). As a result, the mixture of 2,4-trichloromethyl-(2′-acetylbiphenyl)-6-triazine (5b) and 2,4,6-tris(trichloromethyl)-1,3,5-triazine was obtained. These two products were not separated since they have similar solubility in any solvent.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Customer
Q & A

Q1: What is the primary application of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in the explored research?

A1: The research predominantly focuses on the use of this compound as a key component in photoinitiator systems for polymerization reactions. [, , , , , , , , , ] These systems are activated by light, typically in the UV to visible range, making them valuable for various applications like coatings, adhesives, and 3D printing.

Q2: How does this compound contribute to the photoinitiation process?

A2: this compound acts as a radical-generating reagent. [, ] Upon light absorption by a photosensitizer (often a dye), an electron transfer process occurs between the excited dye and this compound. This generates radicals capable of initiating polymerization reactions.

Q3: What types of polymerization reactions can be initiated using this compound-containing systems?

A3: Studies have shown that this compound-based systems can initiate both free radical polymerization of acrylates and cationic polymerization of epoxides. [, , , ] They have also been successfully used in thiol-ene polymerizations and the synthesis of interpenetrated polymer networks (IPNs). [, ]

Q4: What are the advantages of using this compound in photoinitiator systems compared to other systems?

A4: Research suggests that this compound-based photoinitiators often exhibit higher efficiency than the widely used camphorquinone-based systems, particularly in cationic polymerization. [, , ] They also allow for polymerization under softer, visible light conditions, reducing energy consumption and potential damage to sensitive substrates. []

Q5: Have any studies investigated the environmental impact of this compound?

A5: Yes, one study explored the effect of halomethyl-1,3,5-triazines, including this compound, on nitrification in soil. [] This research is crucial for understanding the potential environmental impact of these compounds and developing strategies for responsible use and disposal.

Q6: What spectroscopic techniques were used to characterize this compound?

A6: Infrared and Raman spectroscopy were employed to obtain structural information about this compound. [] These techniques provide insights into the vibrational modes of the molecule, aiding in its identification and characterization.

Q7: Beyond its role in photoinitiation, are there other applications of this compound?

A7: this compound has been explored for its potential antimalarial activity. [] While showing modest activity on its own, incorporating specific side chains significantly increased its potency, highlighting its potential as a scaffold for developing new drugs.

Q8: Were any computational chemistry approaches used in the research on this compound?

A8: Yes, QSAR (Quantitative Structure-Activity Relationship) studies were conducted on halomethyl-1,3,5-triazines, including this compound, to understand the relationship between their structure and nitrification inhibitory activity. [] These models can guide the design of new compounds with improved properties.

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